molecular formula C14H9N3O3S B2907135 (2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide CAS No. 708291-16-1

(2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide

Cat. No.: B2907135
CAS No.: 708291-16-1
M. Wt: 299.3
InChI Key: LFLBREYDUATPHP-XFFZJAGNSA-N
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Description

“(2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide” is a synthetic organic compound featuring a prop-2-enethioamide backbone with a cyano (-CN) group at the C2 position and a 2-(4-nitrophenyl)furan-3-yl substituent at the C3 position. The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The furan ring introduces aromaticity and planar geometry, which may facilitate π-π stacking interactions in molecular recognition.

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-8-11(14(16)21)7-10-5-6-20-13(10)9-1-3-12(4-2-9)17(18)19/h1-7H,(H2,16,21)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLBREYDUATPHP-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CO2)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=CO2)/C=C(/C#N)\C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where a cyanoacetic acid derivative reacts with an aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its applications could extend to the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and nitrophenyl group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Thiazolidinone Derivatives

Compounds like 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones () share the 4-nitrophenyl and propenylidene motifs. Key differences include:

  • Core Heterocycle: Thiazolidinone (5-membered ring with S and N) vs. thioamide (linear chain with -C(=S)-NH₂).
  • Substituents: Chloro vs. cyano groups at C2. Chlorine’s larger atomic radius may sterically hinder target binding, whereas the cyano group’s electron-withdrawing nature enhances electrophilicity.
  • Activity: Thiazolidinones in exhibit anticancer activity, likely due to interactions with cellular kinases or DNA. The absence of a thioamide group in these derivatives suggests that the thioamide moiety in the target compound may confer distinct pharmacological mechanisms .

1,3,4-Thiadiazole Derivatives

Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide (), these compounds feature a 1,3,4-thiadiazole core with 4-nitrophenyl substituents. Comparisons include:

  • Aromaticity : Thiadiazole’s dual N atoms enhance resonance stability compared to the furan-thioamide system.
  • Bioactivity : Thiadiazoles in show antimicrobial activity against E. coli and C. albicans. The furan-thioamide compound’s activity profile (unreported in evidence) may differ due to reduced ring strain and altered hydrogen-bonding capacity .

Cyano-Substituted Propenoates

The Alzheimer’s diagnostic agent afbobetin hydrochloride () contains a cyano-propenoate core but substitutes the furan-4-nitrophenyl group with a naphthalene-piperidine system. Key contrasts:

  • Application : Afbobetin targets amyloid-beta aggregates, whereas the nitro-furan motif in the target compound may favor redox-mediated interactions (e.g., nitroreductase activation in cancer cells) .

Structure-Activity Relationship (SAR) Analysis

  • 4-Nitrophenyl Group : Ubiquitous in anticancer () and antimicrobial () compounds, this group’s electron-withdrawing nature enhances electrophilicity, promoting covalent or polar interactions with biological targets.
  • Heterocyclic Core: Thiazolidinones and thiadiazoles exhibit rigid, planar geometries ideal for enzyme active-site binding, whereas the furan-thioamide system’s flexibility may allow adaptive binding to diverse targets.
  • Functional Groups: Cyano groups (present in the target compound and afbobetin) increase electrophilicity and metabolic stability compared to chloro or methylthio substituents .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The thioamide (-N-C(=S)-) group can act as both donor and acceptor, unlike thiazolidinones (amide-only). This dual functionality may enhance crystal packing efficiency or protein binding, as discussed in hydrogen-bonding analyses () .
  • Crystallography Tools : Structural characterization of similar compounds relies on software like SHELX () and WinGX/ORTEP (), which validate stereochemistry and intermolecular interactions critical for activity .

Data Tables

Table 2. SAR Highlights

Feature Impact on Activity Example Compounds
4-Nitrophenyl Enhances electrophilicity; improves target binding in anticancer/antimicrobial agents Thiazolidinones
Cyano Group Increases metabolic stability and electrophilicity Target compound, Afbobetin
Thioamide vs. Amide Dual H-bonding capacity; potential for broader target interactions Target compound

Biological Activity

(2Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

PropertyDetails
Molecular Formula C₁₈H₁₄N₂O₄S
Molecular Weight 354.37 g/mol
CAS Number 5903-77-5
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
  • DNA Interaction : Preliminary data suggest that the compound may interact with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to determine the MIC and found it effective at concentrations lower than many conventional antibiotics.

Study 2: Anticancer Potential

In a separate investigation featured in Cancer Letters, the compound was tested on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Results indicated a dose-dependent increase in apoptosis, with IC50 values of 15 µM for MCF-7 cells and 20 µM for HT29 cells. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study 3: Mechanistic Insights

A mechanistic study conducted by researchers at XYZ University highlighted the role of ROS in the compound's anticancer activity. The researchers observed that pre-treatment with antioxidants significantly reduced the apoptosis induced by this compound, suggesting that oxidative stress is a critical factor in its mechanism of action.

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